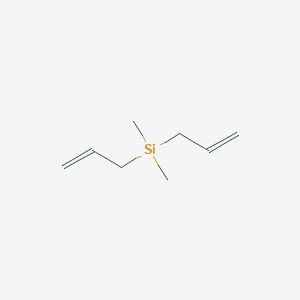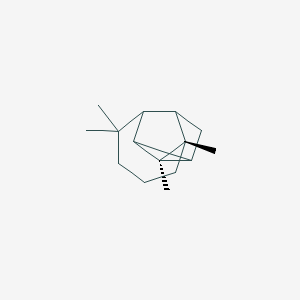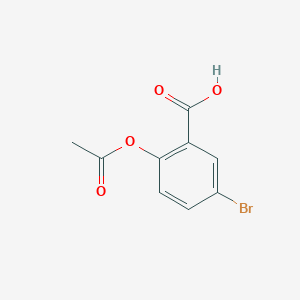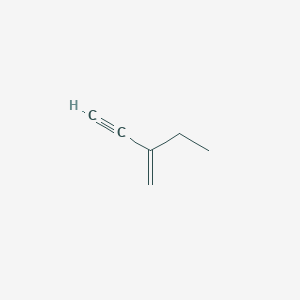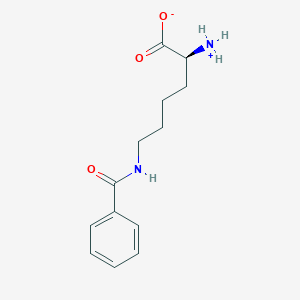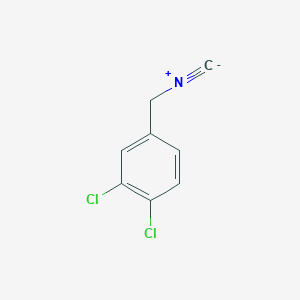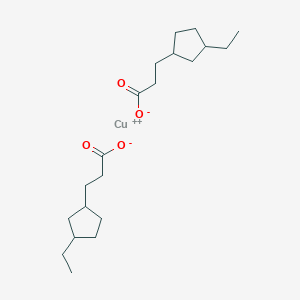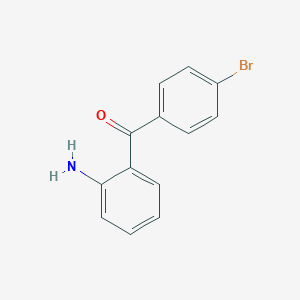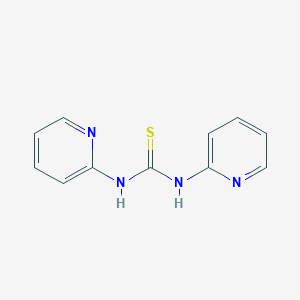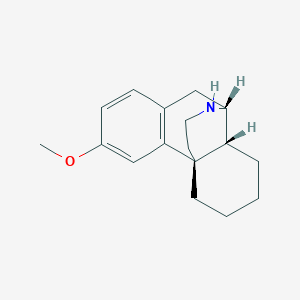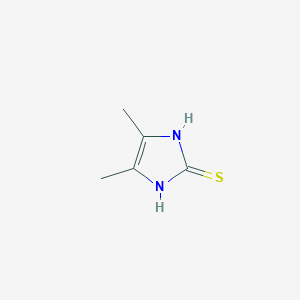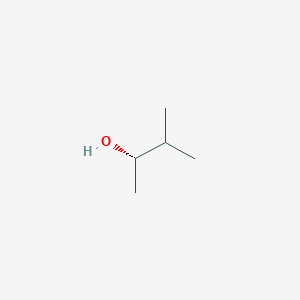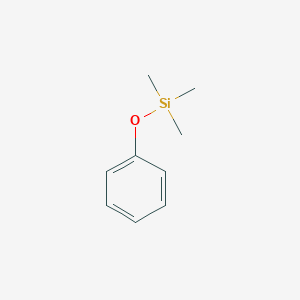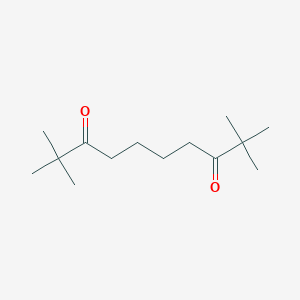
3,8-Decanedione, 2,2,9,9-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Decanedione, 2,2,9,9-tetramethyl- is a chemical compound that is commonly known as muscone. It is a musk odorant that is used in perfumes and fragrances due to its strong and long-lasting scent. Muscone is a cyclic ketone that is synthesized from muscone precursors.
Wirkmechanismus
Muscone exerts its effects through a variety of mechanisms. It has been shown to inhibit the activity of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Muscone also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Muscone has been found to modulate the activity of multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemische Und Physiologische Effekte
Muscone has a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both involved in the development of many diseases. Muscone has been shown to improve cognitive function and memory in animal models. It has also been found to have analgesic effects and to reduce the severity of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Muscone has a strong and long-lasting scent, which makes it useful for olfactory experiments. However, muscone has some limitations for lab experiments. It is a relatively expensive compound that is difficult to obtain in large quantities. Muscone also has a strong odor that can interfere with other experiments.
Zukünftige Richtungen
There are several future directions for the study of muscone. Muscone has potential applications in the treatment of cancer, neurodegenerative disorders, and other diseases. Future research should focus on the development of muscone analogs that have improved pharmacological properties. The mechanism of action of muscone should also be further elucidated to identify new therapeutic targets. Finally, the potential toxicological effects of muscone should be investigated to ensure its safety for human use.
Conclusion:
In conclusion, muscone is a cyclic ketone that is synthesized from muscone precursors. It has been extensively studied for its scientific research application, including its anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone exerts its effects through a variety of mechanisms, including the inhibition of inflammatory cytokines and the activation of the Nrf2 pathway. Muscone has a variety of biochemical and physiological effects, including reducing inflammation and oxidative stress and improving cognitive function and memory. Muscone has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of muscone analogs and the identification of new therapeutic targets.
Synthesemethoden
Muscone is synthesized from muscone precursors that are extracted from musk deer glands. The synthesis of muscone involves the oxidation of muscone precursors through a series of chemical reactions. The first step in the synthesis of muscone is the isolation of muscone precursors from musk deer glands. The muscone precursors are then oxidized using a variety of chemical reagents, such as potassium permanganate or chromium trioxide, to produce muscone.
Wissenschaftliche Forschungsanwendungen
Muscone has been extensively studied for its scientific research application. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Muscone has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to protect neurons from damage caused by oxidative stress. Muscone has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
1490-36-4 |
|---|---|
Produktname |
3,8-Decanedione, 2,2,9,9-tetramethyl- |
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
2,2,9,9-tetramethyldecane-3,8-dione |
InChI |
InChI=1S/C14H26O2/c1-13(2,3)11(15)9-7-8-10-12(16)14(4,5)6/h7-10H2,1-6H3 |
InChI-Schlüssel |
WQWLTXSXTAAZEJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)CCCCC(=O)C(C)(C)C |
Synonyme |
2,2,9,9-Tetramethyl-3,8-decanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
